Cas no 2149631-41-2 (3-(4-bromophenoxy)-3-methylazetidine)

3-(4-Bromophenoxy)-3-methylazetidine is a brominated azetidine derivative characterized by its unique structural framework, combining a phenoxy group with a methyl-substituted azetidine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the bromine atom enhances its reactivity in cross-coupling reactions, enabling efficient functionalization for targeted molecular design. Its rigid azetidine core contributes to conformational stability, making it valuable in medicinal chemistry for modulating biological activity. The compound’s well-defined purity and consistent performance ensure reliability in research and industrial applications. Suitable for controlled reactions, it is often utilized in ligand synthesis and as a building block for complex heterocyclic systems.
3-(4-bromophenoxy)-3-methylazetidine structure
2149631-41-2 structure
Product name:3-(4-bromophenoxy)-3-methylazetidine
CAS No:2149631-41-2
MF:C10H12BrNO
Molecular Weight:242.11238193512
CID:5934476
PubChem ID:132087942

3-(4-bromophenoxy)-3-methylazetidine 化学的及び物理的性質

名前と識別子

    • 3-(4-bromophenoxy)-3-methylazetidine
    • EN300-1913260
    • 2149631-41-2
    • SCHEMBL19568141
    • インチ: 1S/C10H12BrNO/c1-10(6-12-7-10)13-9-4-2-8(11)3-5-9/h2-5,12H,6-7H2,1H3
    • InChIKey: IJNHVJFQJHNQOR-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)OC1(C)CNC1

計算された属性

  • 精确分子量: 241.01023g/mol
  • 同位素质量: 241.01023g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 174
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.2
  • トポロジー分子極性表面積: 21.3Ų

3-(4-bromophenoxy)-3-methylazetidine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1913260-0.1g
3-(4-bromophenoxy)-3-methylazetidine
2149631-41-2
0.1g
$1031.0 2023-09-17
Enamine
EN300-1913260-0.25g
3-(4-bromophenoxy)-3-methylazetidine
2149631-41-2
0.25g
$1078.0 2023-09-17
Enamine
EN300-1913260-2.5g
3-(4-bromophenoxy)-3-methylazetidine
2149631-41-2
2.5g
$2295.0 2023-09-17
Enamine
EN300-1913260-10.0g
3-(4-bromophenoxy)-3-methylazetidine
2149631-41-2
10g
$5037.0 2023-06-02
Enamine
EN300-1913260-1.0g
3-(4-bromophenoxy)-3-methylazetidine
2149631-41-2
1g
$1172.0 2023-06-02
Enamine
EN300-1913260-10g
3-(4-bromophenoxy)-3-methylazetidine
2149631-41-2
10g
$5037.0 2023-09-17
Enamine
EN300-1913260-5g
3-(4-bromophenoxy)-3-methylazetidine
2149631-41-2
5g
$3396.0 2023-09-17
Enamine
EN300-1913260-0.05g
3-(4-bromophenoxy)-3-methylazetidine
2149631-41-2
0.05g
$983.0 2023-09-17
Enamine
EN300-1913260-0.5g
3-(4-bromophenoxy)-3-methylazetidine
2149631-41-2
0.5g
$1124.0 2023-09-17
Enamine
EN300-1913260-5.0g
3-(4-bromophenoxy)-3-methylazetidine
2149631-41-2
5g
$3396.0 2023-06-02

3-(4-bromophenoxy)-3-methylazetidine 関連文献

3-(4-bromophenoxy)-3-methylazetidineに関する追加情報

Comprehensive Analysis of 3-(4-bromophenoxy)-3-methylazetidine (CAS No. 2149631-41-2): Properties, Applications, and Industry Trends

The compound 3-(4-bromophenoxy)-3-methylazetidine (CAS No. 2149631-41-2) has garnered significant attention in recent years due to its unique structural features and versatile applications in pharmaceutical and chemical research. As a derivative of azetidine, this heterocyclic compound exhibits remarkable potential in drug discovery, particularly in the development of small molecule inhibitors and bioactive intermediates. Its molecular formula, C10H12BrNO, combines a 4-bromophenoxy moiety with a 3-methylazetidine ring, creating a scaffold that is both synthetically flexible and biologically relevant.

In the context of current research trends, 3-(4-bromophenoxy)-3-methylazetidine aligns with the growing demand for fragment-based drug design (FBDD) and targeted protein degradation strategies. The bromine substituent offers a handle for further functionalization via cross-coupling reactions, making it a valuable building block for medicinal chemistry applications. Researchers frequently search for "azetidine derivatives in drug discovery" or "bromophenoxy compounds synthesis," reflecting the compound's relevance in modern high-throughput screening platforms.

The physicochemical properties of CAS No. 2149631-41-2 contribute to its utility in organic synthesis. With a molecular weight of 242.11 g/mol and moderate lipophilicity (predicted LogP ~2.5), this compound demonstrates favorable drug-like properties according to Lipinski's rule of five. Its azetidine ring introduces conformational constraints that can enhance binding affinity to biological targets, a feature increasingly explored in GPCR modulator development. Recent publications have highlighted similar structures in studies of kinase inhibitors and allosteric modulators, addressing common search queries like "how to modify azetidine for better bioavailability."

From a synthetic chemistry perspective, 3-(4-bromophenoxy)-3-methylazetidine serves as a precursor for palladium-catalyzed couplings, including Suzuki-Miyaura and Buchwald-Hartwig reactions. This aligns with industry needs for diverse chemical libraries in hit-to-lead optimization campaigns. The compound's stability under standard laboratory conditions (room temperature storage in inert atmosphere) makes it practical for parallel synthesis workflows, answering frequent questions about "stable bromoarenes for cross-coupling."

Emerging applications of CAS 2149631-41-2 extend to proteolysis targeting chimeras (PROTACs) design, where its balanced polarity and sp3-rich character meet criteria for linker optimization. This connects to trending searches about "E3 ligase ligands with azetidine cores" in the context of targeted protein degradation therapeutics. Analytical characterization typically employs LC-MS and 1H/13C NMR, with the methylazetidine protons appearing as distinct multiplets around 3.5-4.0 ppm in deuterated solvents.

Quality control protocols for 3-(4-bromophenoxy)-3-methylazetidine emphasize HPLC purity assessment (>95% by UV detection at 254 nm) and careful monitoring of residual solvents from synthesis. These procedures address industry concerns reflected in searches for "QC methods for bromoaromatic compounds." The compound's crystallinity and melting point characteristics (typically 80-85°C) further facilitate its handling in solid-phase synthesis applications.

In conclusion, 3-(4-bromophenoxy)-3-methylazetidine represents a strategically important chemical building block that bridges multiple disciplines—from computational chemistry (as seen in molecular docking studies) to practical scale-up synthesis. Its alignment with contemporary research priorities, including fragment growing strategies and three-dimensional molecular architectures, ensures continued relevance in answering scientific questions about "improving ligand efficiency with saturated heterocycles" and "optimizing phenoxy-containing pharmacophores."

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